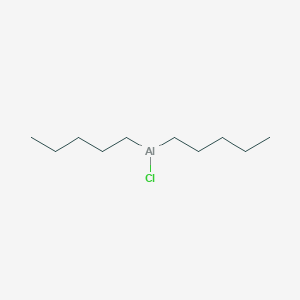

Chloro(dipentyl)alumane

Description

Chloro(dipentyl)alumane is an organoaluminum compound with the general formula AlCl(C₅H₁₁)₂, where two pentyl groups and one chlorine atom are bonded to an aluminum center. These compounds are characterized by their Lewis acidity, which arises from the electron-deficient aluminum center, making them valuable in catalysis and polymerization. The dipentyl substituents likely enhance solubility in nonpolar solvents and reduce volatility compared to smaller alkyl derivatives .

Properties

CAS No. |

53803-14-8 |

|---|---|

Molecular Formula |

C10H22AlCl |

Molecular Weight |

204.71 g/mol |

IUPAC Name |

chloro(dipentyl)alumane |

InChI |

InChI=1S/2C5H11.Al.ClH/c2*1-3-5-4-2;;/h2*1,3-5H2,2H3;;1H/q;;+1;/p-1 |

InChI Key |

SPWITGQNMOBZGJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC[Al](CCCCC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(dipentyl)alumane can be synthesized through several methods. One common approach involves the reaction of aluminum chloride with pentylmagnesium bromide in an ether solvent. The reaction proceeds as follows:

AlCl3+2C5H11MgBr→ClAl(C5H11)2+2MgBrCl

This method requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Chloro(dipentyl)alumane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxide and pentyl chloride.

Reduction: It can be reduced to form aluminum hydride and pentane.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Aluminum oxide and pentyl chloride.

Reduction: Aluminum hydride and pentane.

Substitution: Various substituted aluminum compounds, depending on the nucleophile used.

Scientific Research Applications

Chloro(dipentyl)alumane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of complex pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which chloro(dipentyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Research Findings and Trends

- Steric Effects : The 2-methylpropoxy group in Dichloro(2-methylpropoxy)alumane enhances catalytic selectivity in asymmetric synthesis, highlighting the role of substituent geometry .

- Electron Withdrawal : Chlorine atoms in Dichloroalumane (AlCl₂H) increase electrophilicity, enabling rapid substrate activation .

- Stability vs. Reactivity : Larger alkyl groups (e.g., pentyl) may trade catalytic efficiency for improved stability, a trend observed in diethyl vs. dimethyl comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.